METHYL3-MERCAPTOBUTANOATE

Catalog No.
S783940
CAS No.
54051-19-3
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
METHYL3-MERCAPTOBUTANOATE

CAS Number

54051-19-3

Product Name

METHYL3-MERCAPTOBUTANOATE

IUPAC Name

methyl 3-sulfanylbutanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-4(8)3-5(6)7-2/h4,8H,3H2,1-2H3

InChI Key

BHDKXXOGPCSBQI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)S

solubility

Sparingly soluble
Soluble (in ethanol)

Canonical SMILES

CC(CC(=O)OC)S

The exact mass of the compound Methyl 3-mercaptobutanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly solublesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 3-mercaptobutanoate (CAS 54051-19-3) is a sulfur-containing ester recognized for its contribution to savory, meaty, and alliaceous flavor profiles. It belongs to a class of volatile thiols used as high-impact aroma chemicals in the food and beverage industry. Unlike many simple thiols that provide general sulfury notes, this compound is specifically sought for its ability to impart distinct brothy, cooked-meat, and pungent onion-like characteristics, making it a key component in the formulation of complex savory flavors for products such as soups, sauces, and processed meats. [REFS-1, REFS-2]

Procuring a close structural analog, such as the corresponding ethyl ester (Ethyl 3-mercaptobutyrate) or the free alcohol (3-mercapto-3-methyl-1-butanol), is not a viable substitution strategy. Minor modifications to the ester group or the replacement of the ester with an alcohol functionality drastically alter the organoleptic properties, including both the flavor character and the odor detection threshold. [1] For instance, while ethyl 3-mercaptobutyrate is noted in mango, its profile is distinct and lacks the specific savory, meaty notes attributed to the methyl ester. [2] Similarly, related mercapto-alcohols present different characters, such as the "sweet, soup-like" notes of 3-mercapto-3-methyl-butan-1-ol, making them unsuitable for applications where the precise pungent and meaty profile of Methyl 3-mercaptobutanoate is required. [3] This chemical specificity means that targeted flavor replication necessitates procurement of the exact compound.

Distinct Organoleptic Profile: Specific 'Meaty, Brothy' Character vs. General 'Sulfury' Notes

Sensory panel data distinguishes Methyl 3-mercaptobutanoate by its specific flavor profile. While many thiols provide general sulfury or roasted notes, this compound is characterized by a desirable "meaty, beef juice and gravy" character. [1] This contrasts with a close analog, 3-mercapto-2-methyl-butan-1-ol, which is described as having "cooked vegetable and meaty notes" but with a different balance. [2] Another comparator, 3-mercapto-3-methyl-1-butanol, is noted for a "sweet, meat broth, and roasted" taste. [3] The methyl ester's specific savory signature is crucial for formulators aiming for an authentic cooked meat flavor rather than a generic sulfury or vegetable note.

Evidence DimensionFlavor/Aroma Descriptor
Target Compound DataPungent alliaceous onion, with savory and meaty undertones
Comparator Or Baseline3-mercapto-3-methyl-1-butanol: 'sweet, meat broth, roasted'; 3-mercapto-2-methyl-butan-1-ol: 'cooked vegetable and meaty'
Quantified DifferenceQualitative but distinct shift from 'sweet/vegetable' notes to a more specific 'pungent/meaty/gravy' profile.
ConditionsSensory evaluation by trained flavor panels in food matrices.

For creating authentic and specific savory flavors like beef broth or gravy, this compound provides a targeted profile that more generic sulfury thiols cannot replicate.

Precursor Suitability: Key Intermediate for High-Impact Patented Flavor Systems

Patents for savory flavoring compositions specifically name Methyl 3-mercaptobutanoate as a key ingredient or precursor for generating meaty notes. [1] Its chemical structure is integral to reactions, such as those with pyrazines or other nitrogen-containing heterocycles, that form more complex, high-impact flavor molecules during processing. For instance, its use is cited in methods to impart or reinforce savory and meaty notes in food products. [1] This contrasts with less reactive analogs or those that would lead to different end-products, making the methyl ester a non-interchangeable starting material for specific, patented flavor generation processes.

Evidence DimensionInclusion in Patented Formulations
Target Compound DataExplicitly listed as a component or precursor for generating savory/meaty notes in flavor compositions.
Comparator Or BaselineGeneral thiols or other esters not specified for this precise reactive purpose in the patent literature.
Quantified DifferenceNamed inclusion in patent claims versus omission for comparators.
ConditionsAs described in patent literature for flavoring compositions.

For manufacturers producing patented flavor systems or requiring precise reaction pathways, this specific ester is a required precursor, making substitution with analogs a process failure.

Processability: Defined Thermal Behavior for Consistent Flavor Release

Methyl 3-mercaptobutanoate has a boiling point of approximately 172°C at atmospheric pressure, with a flash point of 58.3°C. [1] This volatility profile is critical for its performance in thermal processing like baking, roasting, or retorting. Its release and interaction with the food matrix are predictable under these conditions. Comparators with significantly different boiling points, like the less volatile 3-mercapto-3-methyl-1-butanol (boiling point ~186°C), would have different release kinetics during cooking, altering the final flavor profile. [2] The stability of thiols can be a concern, but the defined properties of this ester allow for controlled incorporation and predictable flavor generation in heated food systems, a key requirement for industrial processability.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data172 °C
Comparator Or Baseline3-mercapto-3-methyl-1-butanol: ~186 °C
Quantified Difference~14 °C lower boiling point
ConditionsStandard atmospheric pressure.

Predictable volatility ensures consistent flavor release during industrial cooking processes, a critical factor for reproducibility that cannot be guaranteed with substitutes having different physical properties.

Formulating Authentic Cooked Meat and Gravy Flavors

The compound's specific meaty, beef-juice, and gravy-like sensory profile makes it the right choice for building authentic savory flavors in processed foods. It provides a targeted note that cannot be achieved with generic sulfury compounds, making it essential for high-quality soups, bouillons, sauces, and plant-based meat alternatives. [1]

Precursor for Patented High-Impact Savory Flavor Systems

As a specifically cited precursor in patented flavor technologies, this compound is indispensable for R&D and manufacturing departments engaged in creating proprietary savory ingredients. Its unique reactivity is leveraged to generate complex, high-impact aroma molecules that define a signature product flavor. [2]

Enhancing Umami and Richness in Thermally Processed Foods

Due to its defined volatility and thermal behavior, Methyl 3-mercaptobutanoate can be effectively used to introduce or boost savory and umami notes in products undergoing significant heat treatment, such as canned goods, retorted meals, and baked savory snacks. Its predictable release ensures a consistent flavor profile in the final product. [3]

Physical Description

Colourless liquid; Pungent, onion-like aroma

XLogP3

0.8

Density

1.053-1.057

GHS Hazard Statements

Aggregated GHS information provided by 1375 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54051-19-3

Wikipedia

Methyl 3-mercaptobutanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-15-2023

Explore Compound Types